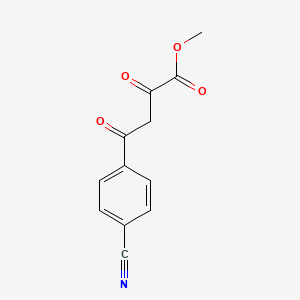

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZUZGNSNDDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate typically involves the reaction of 4-cyanophenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with hydrazines to form hydrazones, which are useful intermediates in organic synthesis.

Oxidation and Reduction: The ester and cyano groups can be selectively oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Condensation Reactions: Hydrazine or substituted hydrazines in ethanol or methanol as solvents are typical reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substituted Derivatives: Various substituted phenyl derivatives are formed through nucleophilic substitution.

Hydrazones: Condensation reactions yield hydrazone derivatives.

Alcohols and Acids: Oxidation and reduction reactions produce corresponding alcohols and acids.

Scientific Research Applications

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-withdrawing groups (CN, NO₂, Cl) increase the electrophilicity of the diketone, accelerating reactions like hydrazine-mediated pyrazole formation (e.g., 70% yield for fluorophenyl analogs in ).

- Electron-donating groups (CH₃, OCH₃) reduce diketone reactivity but improve solubility in non-polar solvents .

- Halogenated derivatives (Cl, F) enhance thermal stability and bioactivity, making them candidates for agrochemicals or pharmaceuticals .

Ester Group Variations

Table 2: Impact of Ester Groups on Physicochemical Properties

Key Observations :

Comparison with Analogs :

- Fluorophenyl derivatives (e.g., Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) show similar reactivity but lower metabolic stability due to fluorine’s electronegativity .

- Chlorophenyl analogs require harsher conditions for cyclization, reflecting reduced diketone activation .

Biological Activity

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dioxobutanoate moiety attached to a cyanophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the dioxobutanoate moiety are crucial for binding to active sites, which can lead to modulation of specific biochemical pathways. This interaction may result in either inhibition or activation depending on the target molecules involved .

1. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors . For instance, it has been studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes .

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | NNMT | 0.45 |

| Derivative A | Cyclooxygenase-2 (COX-2) | 0.62 |

| Derivative B | Aldose Reductase | 1.12 |

2. Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth.

Case Study: Antitumor Activity

- Cell Lines Tested : HT29 (colon cancer), A-431 (skin cancer).

- Findings : The compound demonstrated significant cytotoxic effects with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HT29 | 1.61 ± 1.92 | Doxorubicin | 3.00 |

| A-431 | 1.98 ± 1.22 | Doxorubicin | 3.00 |

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokine release.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | IL-6 |

| Derivative C | TNF-α |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving Claisen-like condensations or cyclization processes. For example, a β-keto ester intermediate is often formed first, followed by functionalization of the aromatic ring. demonstrates the use of a Biginelli-like three-component reaction (aldehyde, β-keto ester, urea) to generate structurally related dihydropyrimidines, yielding 27% under standard conditions. Optimization may involve varying catalysts (e.g., Lewis acids), solvents (e.g., ethanol vs. THF), or temperature to improve yields .

- Characterization : Confirm structure via NMR (e.g., methyl singlet at δ 3.62 ppm, aromatic protons at δ 7.72–7.75 ppm) and HRMS (observed [M+H]+ at m/z 270.08) .

Q. How does the presence of the 4-cyanophenyl group influence the compound’s reactivity and stability?

- Methodology : The electron-withdrawing cyano group enhances electrophilicity at the diketone moiety, promoting nucleophilic additions or cyclizations. Stability studies (e.g., TGA/DSC) under varying pH and temperature can identify decomposition pathways. notes similar dioxobutanoate derivatives are prone to hydrolysis, requiring anhydrous storage .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ ~250–300 nm for aromatic/ketone chromophores) is recommended. LC-MS/MS in positive ion mode can enhance specificity, as shown in for metabolite detection .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cyclocondensations)?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at reactive sites (diketone C=O, nitrile C≡N). ’s synthesis of dihydropyrimidines aligns with predicted regioselectivity at the β-keto ester .

Q. What mechanisms underlie the compound’s potential biological activity (e.g., antimicrobial, anticancer)?

- Methodology : In vitro assays (MIC for antimicrobial activity; MTT for cytotoxicity) paired with molecular docking can identify targets. highlights derivatives of dioxobutanoates with antimicrobial properties, possibly via enzyme inhibition (e.g., dihydrofolate reductase) . links structurally similar metabolites (e.g., 4-(2-Aminophenyl)-2,4-dioxobutanoate) to inflammatory pathways in liver failure, suggesting pro-apoptotic effects .

Q. How do tautomeric equilibria (keto-enol) affect the compound’s spectroscopic and chemical properties?

- Methodology : Variable-temperature NMR (e.g., in DMSO-d6) can detect enol proton signals (δ 12–14 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹ vs. enol O–H ~3200 cm⁻¹) quantifies tautomer ratios. discusses analogous methoxy-dioxobutanoic acids, where tautomerization impacts solubility and reactivity .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodology : Design of Experiments (DoE) approaches (e.g., response surface methodology) can systematically vary parameters (stoichiometry, catalyst loading). ’s 27% yield for a derivative suggests side reactions (e.g., dimerization) may require scavengers (e.g., molecular sieves) .

Methodological Notes

- Safety : Follow SDS guidelines (e.g., ) for PPE (gloves, goggles) and waste disposal. The nitrile group may release toxic HCN under extreme conditions .

- Data Reproducibility : Document reaction conditions rigorously (e.g., moisture control for hygroscopic intermediates) to align with ’s protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.